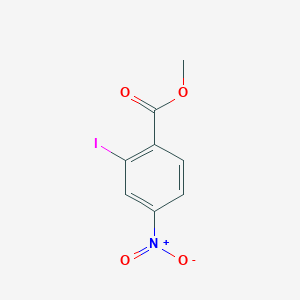

Methyl 2-iodo-4-nitrobenzoate

Descripción general

Descripción

Methyl 2-iodo-4-nitrobenzoate is an organic compound with the molecular formula C8H6INO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and nitro groups, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-iodo-4-nitrobenzoate can be synthesized through a multi-step process starting from methyl benzoate. The typical synthetic route involves the following steps:

Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield methyl 4-nitrobenzoate.

Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the ortho position relative to the nitro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-iodo-4-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products:

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of methyl 2-iodo-4-aminobenzoate.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Methyl 2-iodo-4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of methyl 2-iodo-4-nitrobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups.

Comparación Con Compuestos Similares

Methyl 4-iodo-3-nitrobenzoate: Similar structure but with different substitution pattern.

Methyl 2-bromo-4-nitrobenzoate: Bromine instead of iodine at the ortho position.

Methyl 2-iodo-5-nitrobenzoate: Nitro group at the meta position relative to iodine.

Uniqueness: Methyl 2-iodo-4-nitrobenzoate is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing groups (iodine and nitro) makes it a versatile intermediate in organic synthesis, allowing for selective functionalization and transformation.

Actividad Biológica

Methyl 2-iodo-4-nitrobenzoate is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : CHINO

- Molecular Weight : Approximately 263.04 g/mol

- Melting Point : 78-79 °C

- Boiling Point : 359.5 °C at 760 mmHg

- Purity : ≥98% .

This compound features a nitro group and an iodine atom attached to a benzoate structure, which contributes to its unique reactivity profile.

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in the context of drug development and organic synthesis. Its interactions with biomolecules suggest possible effects on various biological pathways.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, which can lead to the formation of bioactive derivatives. Key mechanisms include:

- Electrophilic Substitution : The nitro group can participate in redox reactions, making it a target for nucleophilic attack.

- Nucleophilic Substitution Reactions : The iodine atom can be replaced by other nucleophiles, which can modify the compound's biological properties.

- Reduction Reactions : The nitro group can be reduced to an amine under suitable conditions, potentially altering its pharmacological profile .

Synthesis and Evaluation

A study investigated the synthesis of this compound and its derivatives as potential antidepressants. The compound was shown to participate in biochemical pathways related to neurotransmission, indicating its potential role in treating mood disorders .

Electrocatalytic Reduction Studies

Research highlighted the electrocatalytic reduction of nitrobenzenes, including this compound, demonstrating selective pathways that could lead to anilines. This process is significant for developing new therapeutic agents .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | Key Features | Reactivity Comparison |

|---|---|---|

| Methyl 2-bromo-4-nitrobenzoate | Contains bromine instead of iodine | Similar reactivity but slower |

| Methyl 2-chloro-4-nitrobenzoate | Contains chlorine instead of iodine | Less reactive than the iodo derivative |

| Methyl 2-fluoro-4-nitrobenzoate | Contains fluorine | Least reactive due to strong C-F bond |

This table illustrates how the presence of different halogens affects the reactivity and potential applications of these compounds.

Propiedades

IUPAC Name |

methyl 2-iodo-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAIRAIRCFXHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283240 | |

| Record name | methyl 2-iodo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-42-7 | |

| Record name | 6326-42-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-iodo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.